Lu AF58801 - 1531592-40-1

Lu AF58801

Catalog Number: EVT-274363
CAS Number: 1531592-40-1
Molecular Formula: C20H23NO3
Molecular Weight: 325.4
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lu AF58801 is a selective and brain penetrant positive allosteric modulator of alpha-7 nicotinic acetylcholine receptors.
Overview

Lu AF58801 is a novel compound identified as a positive allosteric modulator of the alpha-7 nicotinic acetylcholine receptor. It has shown promise in enhancing cognitive functions and has been subjected to extensive research for its therapeutic potential, particularly in conditions like schizophrenia and cognitive impairment.

Classification

Lu AF58801 falls under the category of positive allosteric modulators, specifically targeting the alpha-7 nicotinic acetylcholine receptor. This receptor is implicated in various cognitive processes, making it a significant target for drug development aimed at cognitive enhancement and neuroprotection .

Synthesis Analysis

Methods

The synthesis of Lu AF58801 involves several key steps:

  1. Lead Identification: The initial compound was identified from a high-throughput screening library.
  2. Chemical Optimization: Structure-activity relationship studies were conducted to enhance its activity against the alpha-7 nicotinic acetylcholine receptor. This included modifications to improve lipophilicity and solubility.
  3. Final Synthesis: The optimized compound was synthesized through established organic chemistry techniques, including reactions such as amide formation and cyclization processes.

Technical Details

The synthesis typically employs standard laboratory techniques such as:

  • Knoevenagel condensation for forming key intermediates.
  • Column chromatography for purification of synthesized compounds.
  • Nuclear magnetic resonance spectroscopy (NMR) for structural confirmation.
Molecular Structure Analysis

Structure

Lu AF58801 has a complex molecular structure that includes various functional groups conducive to its activity as a positive allosteric modulator. While specific structural data is not provided in the search results, it is characterized by features that enhance its interaction with the alpha-7 nicotinic acetylcholine receptor.

Data

The precise molecular formula and weight, along with detailed structural diagrams, are typically obtained through spectroscopic methods and computational modeling during the synthesis process.

Chemical Reactions Analysis

Reactions

The chemical reactions involved in synthesizing Lu AF58801 include:

  1. Formation of Amide Bonds: Key to constructing the final product from simpler precursors.
  2. Cyclization Reactions: These reactions help in forming the cyclic structures that are crucial for receptor binding.

Technical Details

Each reaction step is carefully monitored using techniques such as thin-layer chromatography (TLC) to ensure high yields and purity of intermediates, followed by purification steps using silica gel chromatography.

Mechanism of Action

Process

Lu AF58801 acts by binding to the alpha-7 nicotinic acetylcholine receptor, enhancing its activity without directly activating it. This modulation increases the receptor's response to acetylcholine, thereby improving synaptic transmission and cognitive functions.

Data

Studies have shown that compounds like Lu AF58801 can significantly enhance cognitive performance in animal models, particularly in tasks related to memory and learning .

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as melting point or solubility were not detailed in the search results, compounds in this class typically exhibit:

  • High solubility in organic solvents.
  • Moderate stability under physiological conditions.

Chemical Properties

Chemical properties include:

  • Reactivity: The presence of functional groups allows for further chemical modifications if needed.
  • Stability: The compound's stability is crucial for its efficacy as a therapeutic agent.
Applications

Lu AF58801 has potential applications in:

  • Cognitive Enhancement: It is being investigated for improving cognitive deficits associated with neurodegenerative diseases and psychiatric disorders like schizophrenia.
  • Research Tool: As a selective positive allosteric modulator, it serves as a valuable tool in neuroscience research to study the role of alpha-7 nicotinic acetylcholine receptors in cognition and behavior .
Introduction to α7 Nicotinic Acetylcholine Receptors (nAChRs) as Therapeutic Targets

Neurobiological Significance of α7 nAChRs in Cognitive Function

Alpha-7 nicotinic acetylcholine receptors are homomeric ligand-gated ion channels abundantly expressed in brain regions critical for cognitive processing, including the hippocampus, prefrontal cortex, and thalamus [4] [8]. These receptors exhibit distinctive biophysical properties:

  • High calcium permeability (PCa/PNa ≈ 10), enabling potent regulation of intracellular signaling cascades and neurotransmitter release
  • Rapid desensitization kinetics (millisecond scale) following agonist activation
  • Presynaptic localization facilitating glutamate and GABA release modulation in cognitive circuits [4]

The receptors directly influence synaptic plasticity through calcium-dependent mechanisms. Their activation enhances:

  • Hippocampal long-term potentiation (fundamental to memory formation)
  • Cortical sensory gating (essential for attention filtering)
  • Theta rhythm synchronization between brain regions during cognitive tasks [3] [8]

Genetic ablation studies demonstrate that α7 nAChR knockout mice exhibit significant deficits in novel object recognition (NOR), spatial working memory, and attentional accuracy—confirming their non-redundant role in cognitive processing [4].

Table 1: Neurobiological Functions of α7 nAChRs in Cognitive Processing

Brain RegionPrimary Cognitive FunctionMechanism of Action
HippocampusMemory consolidation, Spatial navigationFacilitates glutamate release, LTP induction
Prefrontal CortexExecutive function, Working memoryModulates GABAergic interneuron activity
ThalamusSensory filtering, Attention gatingRegulates thalamocortical signaling
Auditory CortexSensory processing, Mismatch negativityEnhances signal-to-noise ratio

Pathophysiological Links to Neuropsychiatric Disorders

Converging evidence identifies α7 nAChR dysfunction as a pathophysiological component across multiple neuropsychiatric conditions:

Schizophrenia:

  • The CHRNA7 gene (encoding α7 nAChR) resides at the 15q13.3 locus, where microdeletions confer 22-fold increased schizophrenia risk [5]
  • Postmortem studies show decreased α-bungarotoxin binding (22-35% reduction) and CHRNA7 mRNA expression (30-45% reduction) in hippocampal and cortical regions of schizophrenia patients [3] [4]
  • Functional consequences include impaired auditory gating (P50 suppression deficit) and sensory processing abnormalities that correlate with cognitive deficits [3] [5]

Alzheimer's Disease:

  • Amyloid-β (Aβ) forms stable complexes with α7 nAChRs, sequestering them from synaptic compartments and reducing cholinergic signaling [4]
  • The Aβ-α7 interaction triggers pathogenic cascades: aberrant kinase activation, tau hyperphosphorylation, and inflammation via microglial NF-κB signaling [4] [8]
  • Cortical α7 expression declines 15-30% in early AD stages, preceding significant neuron loss [4]

Table 2: α7 nAChR Alterations in Neuropsychiatric Disorders

DisorderGenetic/Molecular AlterationFunctional Consequence
Schizophrenia15q13.3 microdeletion (≈1% patients); Reduced receptor bindingSensory gating deficits, Impaired executive function
Alzheimer's DiseaseAβ1-42 complex formation; Receptor downregulationMemory impairment, Neuroinflammation
Epilepsy15q13.3 microdeletion associationNeuronal hyperexcitability
Autism SpectrumCHRNA7 promoter methylation; Rare missense variantsSocial interaction deficits

Rationale for Positive Allosteric Modulators Over Orthosteric Agonists

Lu AF58801 exemplifies a therapeutic strategy leveraging positive allosteric modulation (PAM) to overcome inherent limitations of orthosteric agonists:

Pharmacodynamic Advantages:

  • Avoids receptor overstimulation and desensitization: Orthosteric agonists (e.g., GTS-21, AR-R17779) induce rapid receptor desensitization within seconds, limiting therapeutic exposure windows. Type I PAMs like Lu AF58801 enhance channel opening probability without binding agonist sites [6] [9]
  • Context-dependent activity: PAMs selectively amplify endogenous acetylcholine signaling during physiological release, preserving natural spatiotemporal patterns of neurotransmission [9]
  • Subtype selectivity: The allosteric binding pocket exhibits greater structural divergence than conserved orthosteric sites, enabling >100-fold selectivity for α7 over other nAChR subtypes [6] [9]

Therapeutic Efficacy Considerations:Orthosteric agonists demonstrate ceiling effects where higher doses cause functional antagonism via desensitization. Lu AF58801 circumvents this through:

  • Progressive enhancement of peak current amplitudes (up to 20-fold in electrophysiology studies)
  • Prolonged channel open time without altering agonist binding affinity
  • Attenuation of desensitization kinetics in the continuous presence of agonist [6]

Table 3: Molecular and Functional Comparison of α7-Targeting Compounds

PropertyOrthosteric AgonistsType I PAMs (e.g., Lu AF58801)Type II PAMs
Binding SiteAgonist binding interfaceAllosteric transmembrane siteAllosteric N-terminal site
Effect on Open Probability+++ (transient)++ (sustained)+++ (prolonged)
Receptor DesensitizationInduces rapidlyMinimal effectSignificantly slows
Calcium PermeabilityNormalEnhanced 1.5-2.0xNormal
In Vivo Pro-Cognitive EffectModerate (bell-shaped dose-response)Robust (linear dose-response)Risk of seizure induction

The molecular structure of Lu AF58801 ((1S,2S)-2-Phenyl-cyclopropanecarboxylic acid [alpha(R)-(4-ethoxy-phenyl)-2-hydroxy-ethyl]-amide) enables optimal brain penetration (logP ≈ 2.8) and selective interaction with an allosteric site near the receptor's transmembrane domain [6] [10]. Preclinical studies confirm its ability to rescue cognitive deficits in subchronic PCP-treated rats and 15q13.3 microdeletion mice at plasma concentrations ≤1 μM without inducing receptor desensitization [5] [7]. This distinguishes it from orthosteric agonists that require micromolar concentrations producing tachyphylaxis after repeated dosing [9].

Table 4: Key Properties of Lu AF58801

PropertyValue/Significance
Molecular Weight325.40 g/mol
Chemical FormulaC₂₀H₂₃NO₃
CAS Number1531592-40-1
MechanismType I Positive Allosteric Modulator
Brain Penetration>20:1 brain/plasma ratio (oral administration)
Target Selectivity>100-fold selective vs. other nAChR subtypes
In Vivo EfficacyReverses PCP-induced NOR deficits at 15 mg/kg i.p.

The development of Lu AF58801 represents a sophisticated approach to targeting α7 nAChRs that leverages allosteric mechanisms to overcome the intrinsic limitations of orthosteric ligands. By selectively amplifying physiological signaling without overriding endogenous cholinergic tone, it offers a promising therapeutic avenue for addressing cognitive deficits in schizophrenia, Alzheimer's disease, and related neuropsychiatric conditions where conventional approaches have shown limited efficacy [4] [5] [9].

Properties

CAS Number

1531592-40-1

Product Name

Lu AF58801

IUPAC Name

(1S,2S)-2-Phenyl-cyclopropanecarboxylic acid [alpha(R)-(4-ethoxy-phenyl)-2-hydroxy-ethyl]-amide

Molecular Formula

C20H23NO3

Molecular Weight

325.4

InChI

InChI=1S/C20H23NO3/c1-2-24-16-10-8-15(9-11-16)19(13-22)21-20(23)18-12-17(18)14-6-4-3-5-7-14/h3-11,17-19,22H,2,12-13H2,1H3,(H,21,23)/t17-,18+,19+/m1/s1

InChI Key

UIVKAFXVMUZVHS-QYZOEREBSA-N

SMILES

O=C([C@@H]1[C@@H](C2=CC=CC=C2)C1)N[C@H](C3=CC=C(OCC)C=C3)CO

Solubility

Soluble in DMSO

Synonyms

Lu AF58801; Lu-AF58801; LuAF58801; AF58801; AF-58801; AF 58801;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.